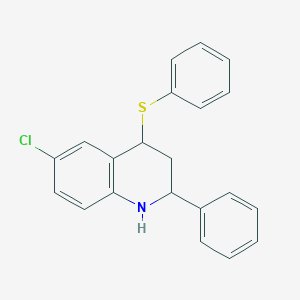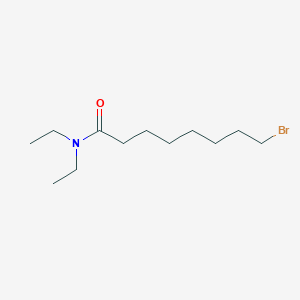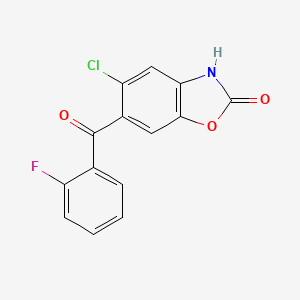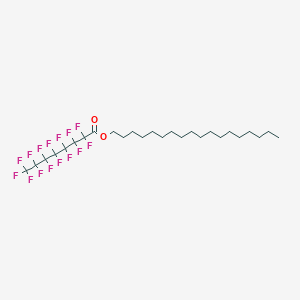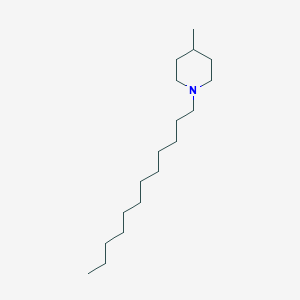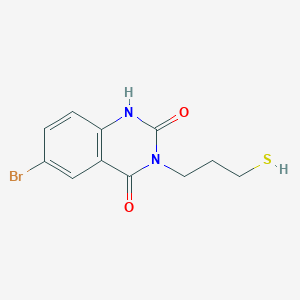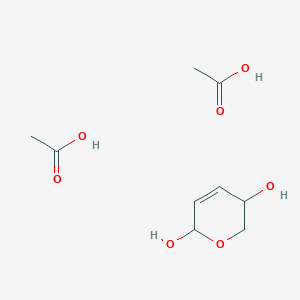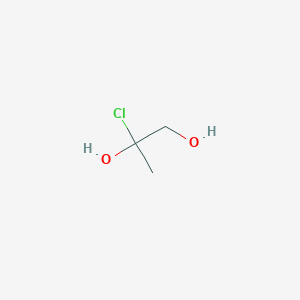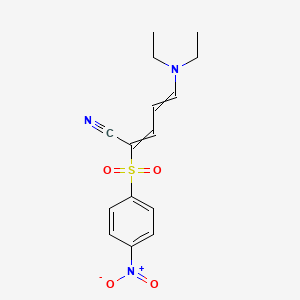
5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile is a complex organic compound that features a combination of functional groups, including a diethylamino group, a nitrobenzene sulfonyl group, and a penta-2,4-dienenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile typically involves multi-step organic reactions. The starting materials might include diethylamine, 4-nitrobenzenesulfonyl chloride, and penta-2,4-dienenitrile. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of 5-(Diethylamino)-2-(4-aminobenzene-1-sulfonyl)penta-2,4-dienenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Medicine
The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, or as a precursor for other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Diethylamino)-2-(4-aminobenzene-1-sulfonyl)penta-2,4-dienenitrile
- 5-(Diethylamino)-2-(4-methylbenzene-1-sulfonyl)penta-2,4-dienenitrile
Uniqueness
The presence of the nitrobenzene sulfonyl group in 5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile makes it unique compared to its analogs
Propiedades
Número CAS |
137910-65-7 |
|---|---|
Fórmula molecular |
C15H17N3O4S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
5-(diethylamino)-2-(4-nitrophenyl)sulfonylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C15H17N3O4S/c1-3-17(4-2)11-5-6-15(12-16)23(21,22)14-9-7-13(8-10-14)18(19)20/h5-11H,3-4H2,1-2H3 |
Clave InChI |
SQMRUOYMQQUULL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C=CC=C(C#N)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


